molecular formula C26H28N4O3 B607047 Del-22379 CAS No. 181223-80-3

Del-22379

Numéro de catalogue B607047
Numéro CAS: 181223-80-3
Poids moléculaire: 444.55
Clé InChI: INQUULPXCZAKMS-LPYMAVHISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Del-22379 is a potent and selective ERK Dimerization inhibitor . It inhibits ERK Dimerization without affecting ERK phosphorylation . It is a cell-permeable 3-arylidene-2-oxindole derivative .


Synthesis Analysis

A structure–activity relationship study of Del-22379 was conducted where forty-seven analogues were designed and synthesized . Each synthesized compound was biologically evaluated for their inhibitory rates on several tumor cell lines .


Molecular Structure Analysis

The chemical formula of Del-22379 is C26H29ClN4O3 . Its exact mass is 444.22 and its molecular weight is 480.990 .


Chemical Reactions Analysis

Del-22379 has been reported to inhibit ERK dimerization which was unaffected by drug-resistant mechanism reactivating the ERK signaling . It was found to have significant anti-proliferative effects on a panel of human cell lines harboring mutant BRAF (V600E) or RAS (Q61L or G12V) .


Physical And Chemical Properties Analysis

Del-22379 is a water-soluble ERK dimerization inhibitor with IC50 of ∼0.5 μM .

Applications De Recherche Scientifique

Oncogenesis Inhibition

Del-22379 has been reported to inhibit ERK dimerization, which is a key event in the ERK signaling pathway that, when aberrantly activated, can lead to cancer. By inhibiting this dimerization, Del-22379 can prevent the activation of downstream signaling that leads to cell proliferation and tumor growth .

Drug Resistance Circumvention

One of the significant challenges in cancer therapy is drug resistance. Del-22379’s mechanism of action is unaffected by the drug-resistant mechanisms that typically reactivate the ERK signaling. This makes it a valuable candidate for combination therapies aimed at overcoming resistance to other drugs like BRAF and MEK inhibitors .

Anaplastic Thyroid Cancer Treatment

Del-22379 has shown promise in treating anaplastic thyroid cancer, particularly in BRAF-mutant cells. It impairs upstream ERK activation and attenuates cell viability and metastasis-related processes, leading to reduced tumor growth and dissemination in vivo .

Pharmacodynamics

Del-22379 binds to ERK2 and inhibits its dimerization without affecting its phosphorylation. This selective inhibition allows for the blockade of tumor cell proliferation harboring RAS-ERK pathway oncogenes without disrupting other cellular functions .

Structure-Activity Relationship (SAR)

The SAR study of Del-22379 has led to the design and synthesis of forty-seven analogues. These analogues have been biologically evaluated, providing insights into the structural basis of ERK dimerization inhibition and the impact of different configurations on potency .

Safety and Toxicity Studies

Safety profiles are crucial for clinical application. Del-22379 and its analogues have undergone potential safety investigations, ensuring that the compound does not induce significant toxicity while retaining its therapeutic effects .

Pharmacokinetics

Understanding the pharmacokinetics of Del-22379 is essential for its development as a therapeutic agent. While detailed pharmacokinetic data are not provided in the available literature, the compound’s efficacy in vivo suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Clinical Trials

Although specific clinical trials for Del-22379 were not found in the search, the in vivo efficacy and safety studies suggest that it may soon be a candidate for clinical trials, especially as a treatment for cancers driven by the RAS-ERK pathway .

Mécanisme D'action

Target of Action

Del-22379 is an ERK dimerization inhibitor . It readily binds to ERK2, a protein kinase that plays a crucial role in the RAS-to-ERK signaling pathway . This pathway is essential for various cellular functions, including proliferation and differentiation .

Mode of Action

Del-22379 inhibits ERK dimerization, a process that occurs upon phosphorylation . The dimerized ERK proteins can transport into the nucleus or stay in the cytoplasm to activate cytoplasmic substrates . Del-22379 has been reported to inhibit ERK dimerization without altering the ERK phosphorylation level .

Biochemical Pathways

The primary biochemical pathway affected by Del-22379 is the ERK signaling pathway . This pathway is activated by extracellular stimulation, leading to the formation of a GTP-binding complex by the RAS family proteins. This is followed by the sequential phosphorylation of the downstream kinase module: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .

Pharmacokinetics

It’s known that del-22379 readily binds to erk2 with a kd estimated in the low micromolar range, though binding is detectable even at low nanomolar concentrations .

Result of Action

Del-22379 has demonstrated significant anti-tumor effects, particularly against BRAF-mutant cells . It impairs upstream ERK activation in BRAF-mutant cells, attenuating cell viability and metastasis-related processes . In vivo, tumor growth and dissemination were strongly reduced for BRAF-mutant cells .

Action Environment

The environment can influence the action, efficacy, and stability of Del-22379. For instance, the specific driver mutation for thyroid cancer onset and progression should be considered for experimental and clinical approaches . .

Safety and Hazards

Del-22379 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQUULPXCZAKMS-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Del-22379

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.